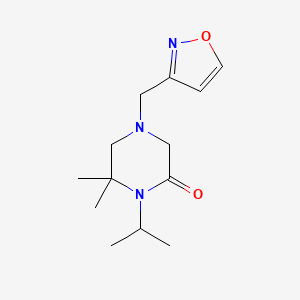
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMOM, and its chemical structure is C16H25N3O2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
DMOM is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been shown to modulate the activity of GPCRs, which are a class of membrane proteins that play important roles in cell signaling. DMOM acts as a positive allosteric modulator of GPCRs, enhancing their activity in response to ligand binding. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the activity of GPCRs, leading to increased intracellular signaling and downstream effects. DMOM has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. Additionally, DMOM has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DMOM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its mechanism of action is well understood. However, DMOM also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, DMOM has not been extensively studied in vivo, and its potential side effects are not well understood.
将来の方向性
There are several future directions for research on DMOM. One area of interest is the development of DMOM as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of DMOM in vivo, and to identify potential side effects. Additionally, DMOM could be studied further as a tool compound in neuroscience research, particularly in the study of GPCRs. Finally, there is potential for the development of new synthetic methods for DMOM that could improve its yield and purity.
合成法
The synthesis of DMOM involves the reaction of 6,6-dimethyl-1,4-diazepan-2-one with 3-(chloromethyl)oxazolidine-2,4-dione. The reaction takes place in the presence of a base such as potassium carbonate, and the product is purified through column chromatography. The yield of DMOM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学的研究の応用
DMOM has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. DMOM has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs).
特性
IUPAC Name |
6,6-dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16-12(17)8-15(9-13(16,3)4)7-11-5-6-18-14-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDLJNPGGFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
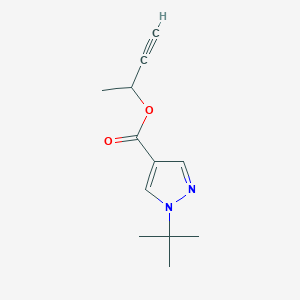
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)
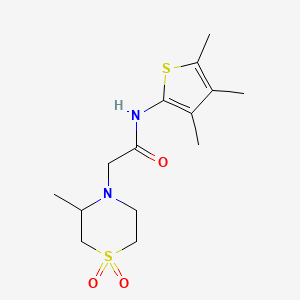


![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)
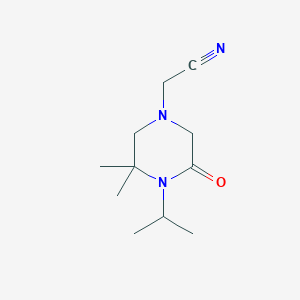
![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
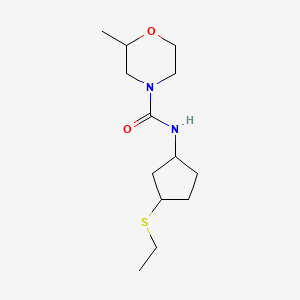

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)